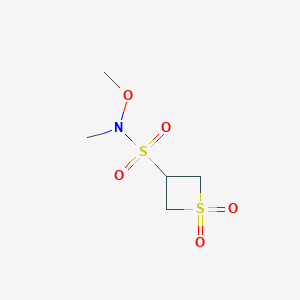
4-Benzylisoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Benzylisoquinolin-1(2H)-one: is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The compound is characterized by a benzyl group attached to the nitrogen atom of the isoquinoline ring system. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions:
Bischler-Napieralski Reaction: One common method for synthesizing 4-Benzylisoquinolin-1(2H)-one involves the Bischler-Napieralski reaction. This reaction typically starts with the condensation of a β-phenylethylamine with an acid chloride to form an intermediate amide. The amide is then cyclized using a Lewis acid, such as phosphorus oxychloride (POCl3), to yield the isoquinoline derivative.
Pictet-Spengler Reaction: Another synthetic route involves the Pictet-Spengler reaction, where a β-phenylethylamine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline ring system.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic routes, optimized for yield and purity. Reaction conditions such as temperature, solvent, and catalyst concentration are carefully controlled to maximize efficiency.
化学反応の分析
Types of Reactions:
Oxidation: 4-Benzylisoquinolin-1(2H)-one can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding N-oxides.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced isoquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various functional groups. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: Pd/C, hydrogen gas, mild temperatures.
Substitution: Halogens, nitric acid, sulfuric acid, controlled temperatures.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced isoquinoline derivatives.
Substitution: Halogenated or nitrated isoquinoline derivatives.
科学的研究の応用
Chemistry: : 4-Benzylisoquinolin-1(2H)-one is used as a building block in organic synthesis, particularly in the synthesis of complex alkaloids and other heterocyclic compounds. Biology : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine : Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting neurological and cardiovascular diseases. Industry : It is used in the development of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which 4-Benzylisoquinolin-1(2H)-one exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and ion channels. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity and leading to physiological effects. Pathways involved may include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Isoquinoline: The parent compound of the isoquinoline family, lacking the benzyl group.
Quinoline: A structurally related compound with a nitrogen atom in a different position.
Benzylisoquinoline Alkaloids: A class of natural products that include compounds like papaverine and noscapine.
Uniqueness: 4-Benzylisoquinolin-1(2H)-one is unique due to the presence of the benzyl group, which imparts distinct chemical reactivity and biological activity compared to other isoquinoline derivatives. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in research and industrial applications.
特性
CAS番号 |
60813-39-0 |
|---|---|
分子式 |
C16H13NO |
分子量 |
235.28 g/mol |
IUPAC名 |
4-benzyl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C16H13NO/c18-16-15-9-5-4-8-14(15)13(11-17-16)10-12-6-2-1-3-7-12/h1-9,11H,10H2,(H,17,18) |
InChIキー |
SPSFKUNCYSHNOA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2=CNC(=O)C3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


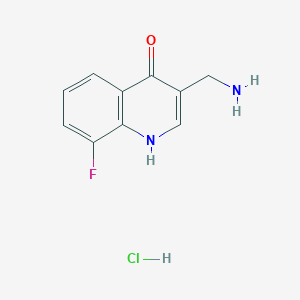

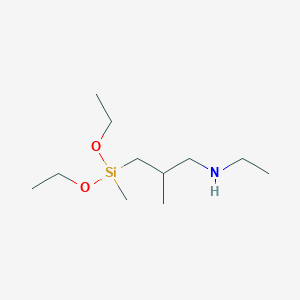


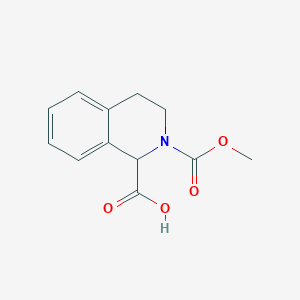

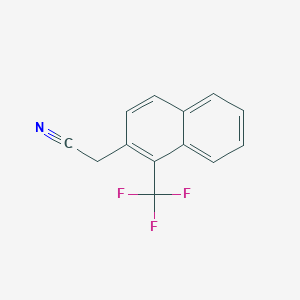
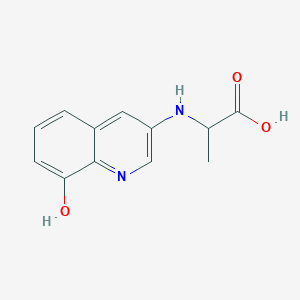

![2-(1-Methylpiperidin-4-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11876253.png)
![2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one](/img/structure/B11876260.png)
